molecular formula C10H7F2NO2 B3147745 1(2H)-Isoquinolinone, 5-(difluoromethoxy)- CAS No. 630422-85-4

1(2H)-Isoquinolinone, 5-(difluoromethoxy)-

Cat. No. B3147745
CAS RN: 630422-85-4
M. Wt: 211.16 g/mol
InChI Key: JDTRKFMIOFLRRK-UHFFFAOYSA-N
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Description

The compound “1(2H)-Isoquinolinone, 5-(difluoromethoxy)-” is a chemical compound with the molecular formula C8H6F2N2OS . It is also known as 5-(difluoromethoxy)-2-mercaptobenzimidazole . This compound is one of the key intermediates of pantoprazole, a proton pump inhibitor used for the treatment of stomach ulcers .


Synthesis Analysis

The synthesis of “1(2H)-Isoquinolinone, 5-(difluoromethoxy)-” involves the coupling reaction of 5-difluoromethoxy-2-mercaptobenzimidazole with 2-chloromethyl-3,4-dimethoxypyridinium hydrochloride, followed by an oxidation reaction . The synthesis process is typically carried out in a laboratory setting .


Molecular Structure Analysis

The molecular structure of “1(2H)-Isoquinolinone, 5-(difluoromethoxy)-” consists of a benzimidazole ring substituted with a difluoromethoxy group at the 5-position . The molecular weight of this compound is 216.21 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1(2H)-Isoquinolinone, 5-(difluoromethoxy)-” include a molecular weight of 216.21 g/mol and a melting point of 239-243 °C (lit.) . The compound is a white powder in appearance .

Scientific Research Applications

Pharmacological Significance of Isoquinoline Derivatives

Isoquinoline derivatives, including "1(2H)-Isoquinolinone, 5-(difluoromethoxy)-", have been identified as compounds with significant pharmacological properties. These properties include anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, anti-malarial, and more. The comprehensive review by Danao et al. (2021) highlights the less known biological potentials of isoquinoline (ISOQ) compounds and their synthetic derivatives, offering a reference for global researchers and medicinal chemists in drug development for pharmacotherapeutic applications (Danao, Malghade, Mahapatra, Motiwala, & Mahajan, 2021).

Therapeutic Potential and Drug Design

The interaction of isoquinoline alkaloids with nucleic acids has been studied for its immense pharmacological and biological properties, suggesting potential anticancer properties among several members of this group. The review by Bhadra and Kumar (2012) elaborates on the interaction details of these alkaloids with nucleic acids and their implications for drug design, offering insights into the design of new drugs with effective therapeutic agents (Bhadra & Kumar, 2012).

Antioxidant Activity and Applications

Research on antioxidants, including derivatives of isoquinoline, has been of major interest due to their implications in various fields such as food engineering, medicine, and pharmacy. Munteanu and Apetrei (2021) provide a critical presentation of tests used to determine antioxidant activity, highlighting the applicability and benefits of these methods in analyzing the antioxidant capacity of complex samples, including those containing isoquinoline derivatives (Munteanu & Apetrei, 2021).

Safety and Hazards

The safety data sheet for a similar compound, 4-(Difluoromethoxy)aniline, indicates that it is toxic if swallowed or inhaled, causes skin irritation and serious eye damage, and may cause respiratory irritation . It is recommended to handle this compound with appropriate personal protective equipment and to use it only in a well-ventilated area .

properties

IUPAC Name

5-(difluoromethoxy)-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2NO2/c11-10(12)15-8-3-1-2-7-6(8)4-5-13-9(7)14/h1-5,10H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTRKFMIOFLRRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CNC2=O)C(=C1)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1(2H)-Isoquinolinone, 5-(difluoromethoxy)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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